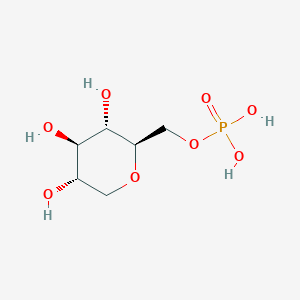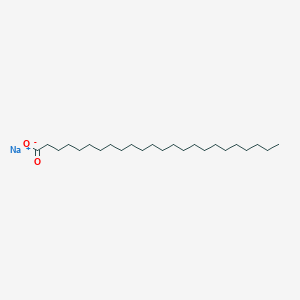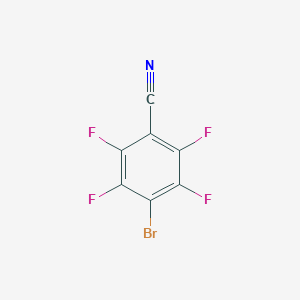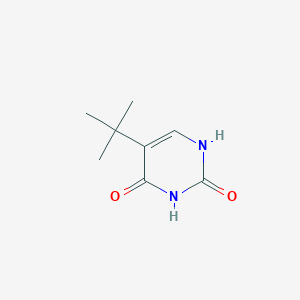
Bis(pyridine)(tetraphenylporphinato)iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pantoprazole sulfone N-oxide is a chemical compound derived from pantoprazole, a well-known proton pump inhibitor used to treat various gastric acid-related disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pantoprazole sulfone N-oxide can be synthesized through the oxidation of pantoprazole. One common method involves the use of hydrogen peroxide and acetic acid in the presence of a catalyst such as methyl rhenium trioxide . The reaction conditions typically include controlled temperatures and specific amounts of reagents to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of pantoprazole sulfone N-oxide follows similar synthetic routes but on a larger scale. The process involves the reaction of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole, followed by oxidation using hydrogen peroxide and acetic acid with methyl rhenium trioxide as a catalyst . This method ensures the efficient production of pantoprazole sulfone N-oxide with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Pantoprazole sulfone N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly prone to oxidation due to the presence of the sulfone group.
Common Reagents and Conditions: Common reagents used in the reactions involving pantoprazole sulfone N-oxide include hydrogen peroxide, acetic acid, and methyl rhenium trioxide . These reagents facilitate the oxidation process, converting the sulfoxide group to a sulfone group.
Major Products Formed: The major product formed from the oxidation of pantoprazole is pantoprazole sulfone N-oxide. This compound can further undergo various chemical transformations, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Pantoprazole sulfone N-oxide has several applications in scientific research. It is used in the study of proton pump inhibitors and their derivatives, providing insights into their chemical properties and potential therapeutic uses. Additionally, pantoprazole sulfone N-oxide is utilized in the development of new drugs targeting gastric acid-related disorders . Its unique chemical structure makes it a valuable compound for research in medicinal chemistry and pharmacology.
Mécanisme D'action
The mechanism of action of pantoprazole sulfone N-oxide is similar to that of pantoprazole. It inhibits the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells, preventing the final step in gastric acid production . This inhibition is irreversible, leading to a prolonged reduction in gastric acid secretion. The compound binds covalently to the sulfhydryl groups of cysteines on the enzyme, blocking both basal and stimulated acid secretion .
Comparaison Avec Des Composés Similaires
Pantoprazole sulfone N-oxide can be compared to other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, pantoprazole sulfone N-oxide is unique due to its specific chemical structure and the presence of the sulfone N-oxide group . This structural difference may influence its pharmacokinetic properties and therapeutic efficacy.
List of Similar Compounds:- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
- Dexlansoprazole
Pantoprazole sulfone N-oxide stands out among these compounds due to its distinct chemical modifications, which may offer unique advantages in certain therapeutic applications.
Propriétés
Numéro CAS |
16999-25-0 |
|---|---|
Formule moléculaire |
C54H38FeN6 |
Poids moléculaire |
826.8 g/mol |
Nom IUPAC |
iron(2+);pyridine;5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+2 |
Clé InChI |
ZZLKTTGLJXQTIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonymes |
is(pyridine)(tetraphenylporphinato)iron(II) Py-tetraPh-Fe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



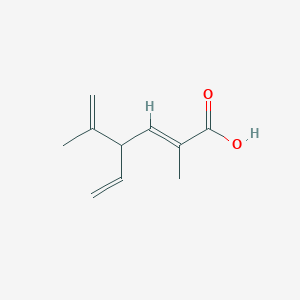
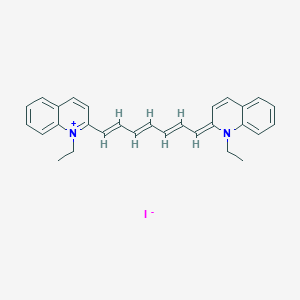
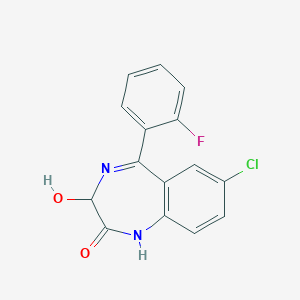
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

